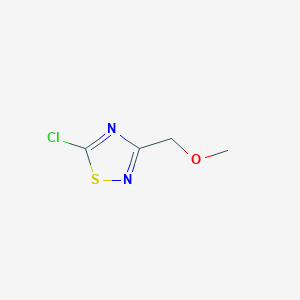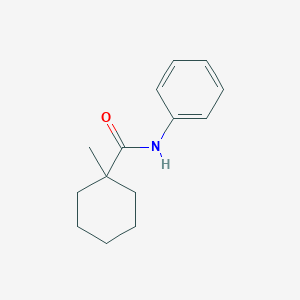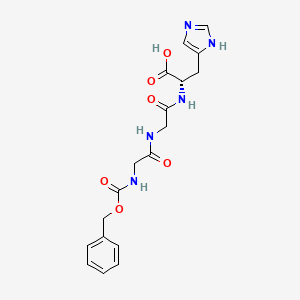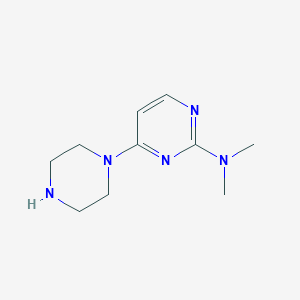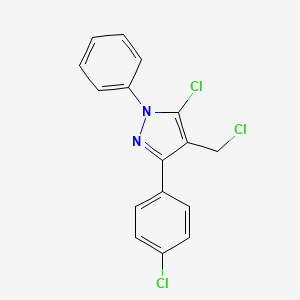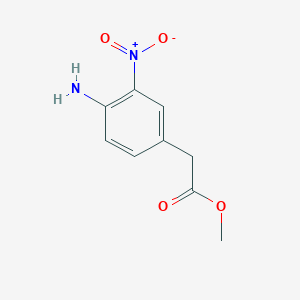
2-甲基-3-(4-甲基苯基)丙酸乙酯
描述
“Ethyl 2-methyl-3-(4-methylphenyl)propanoate” is an organic chemical compound . It belongs to the class of esters. Esters are often responsible for the characteristic fragrances of fruits and flowers .
Chemical Reactions Analysis
Esters, including “Ethyl 2-methyl-3-(4-methylphenyl)propanoate”, can undergo a variety of chemical reactions. For example, they can participate in condensation reactions similar to the aldol reaction called a Claisen Condensation .科学研究应用
Perfumery and Flavoring Agents
Ethyl 2-methyl-3-(4-methylphenyl)propanoate: is commonly used in the perfumery and flavoring industry. Esters, such as this compound, are known for their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . They can be synthesized to replicate natural scents or create new fragrances for perfumes, scented products, and flavoring agents in food.
安全和危害
作用机制
Mode of Action
It’s known that esters like ethyl 2-methyl-3-(4-methylphenyl)propanoate can undergo reactions such as claisen condensations . This involves enolate formation, nucleophilic reaction, and removal of leaving group .
Biochemical Pathways
Esters are known to participate in various biochemical reactions, including condensation reactions .
属性
IUPAC Name |
ethyl 2-methyl-3-(4-methylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-15-13(14)11(3)9-12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJAGKHUQZSQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-3-(4-methylphenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





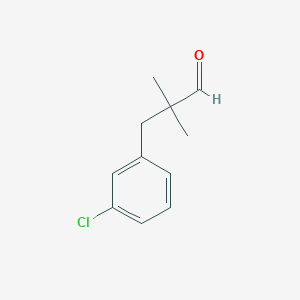
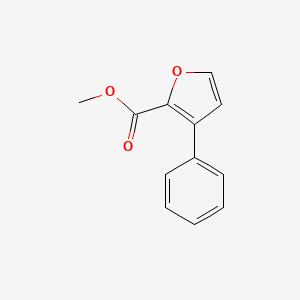

![Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate](/img/structure/B1422769.png)
